3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid
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Overview
Description
3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid involves the reaction of 5-methyl-3,4-diaminopyridine with 100% formic acid. The reaction mixture is boiled under reflux for 6 hours, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazopyridine derivatives.
Scientific Research Applications
3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a GABA A receptor agonist, influencing neurotransmission.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a GABA A receptor agonist, it can modulate neurotransmission by enhancing the inhibitory effects of GABA, leading to potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry and drug development.
Imidazo[1,5-a]pyridine: Explored for its potential therapeutic applications.
Uniqueness
3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid is unique due to its specific substitution pattern and the resulting biological activities. Its ability to act as a GABA A receptor agonist sets it apart from other imidazopyridine derivatives, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H7N3O2 |
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Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-methylimidazo[4,5-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-11-4-10-7-5(8(12)13)2-9-3-6(7)11/h2-4H,1H3,(H,12,13) |
InChI Key |
CHMWNWDAHNZFHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=NC=C2C(=O)O |
Origin of Product |
United States |
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